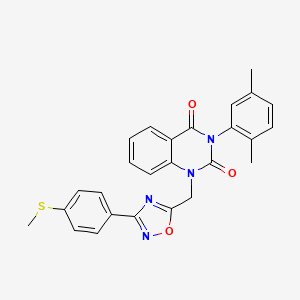

3-(2,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

This compound is a quinazoline-2,4-dione derivative featuring a 2,5-dimethylphenyl substitution at position 3 and a 1,2,4-oxadiazole-linked methylthiophenyl group at position 1. The quinazoline-dione core is a privileged scaffold in medicinal chemistry due to its bioisosteric properties with purines, enabling interactions with enzymes and receptors involved in diverse biological pathways . The 1,2,4-oxadiazole moiety enhances metabolic stability and membrane permeability, while the methylthio group may contribute to hydrophobic interactions or modulate electronic effects.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S/c1-16-8-9-17(2)22(14-16)30-25(31)20-6-4-5-7-21(20)29(26(30)32)15-23-27-24(28-33-23)18-10-12-19(34-3)13-11-18/h4-14H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMFEOFASUYSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has gained attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this specific compound.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a quinazoline core substituted with various functional groups. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the introduction of the oxadiazole ring enhances the biological activity by improving solubility and bioavailability .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In studies evaluating various derivatives, the compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed an inhibition zone of 10–12 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL .

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10-12 | 75 |

| Escherichia coli | 11 | 80 |

| Candida albicans | 10-12 | 77 |

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. The compound was evaluated against human cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). Results indicated limited cytotoxicity with IC50 values ranging from 100 to 400 µM, suggesting that while it possesses some anticancer properties, further optimization is necessary to enhance its efficacy .

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 100-400 |

| HeLa | Not calculable |

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in DNA replication and repair. Quinazoline derivatives have been shown to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial survival . Additionally, molecular docking studies suggest that the compound interacts effectively with enzyme active sites, potentially blocking their function.

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of quinazoline derivatives including our compound against various microbial strains using the Agar well diffusion method. The results highlighted its moderate effectiveness compared to standard antibiotics like ampicillin .

- Cytotoxicity Studies : In another investigation focusing on anticancer properties, the compound was tested on multiple cancer cell lines. Although it exhibited some level of cytotoxicity, it was significantly less toxic to normal cells compared to cancerous ones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, synthetic pathways, and reported bioactivities.

Core Heterocycle Comparison

Key Observations :

- Core Heterocycle: The thieno[2,3-d]pyrimidine-2,4-dione analogs () share a fused-ring system similar to the quinazoline-dione core but with a sulfur atom in the thiophene ring. This difference may influence electronic properties and binding affinity .

- Oxadiazole Substituents: Both the target compound and the thienopyrimidine derivative () incorporate 1,2,4-oxadiazole groups. However, the latter also includes a 1,3,4-oxadiazole, which may enhance π-π stacking interactions in antimicrobial targets .

- Bioactivity: The thienopyrimidine derivatives exhibit antimicrobial activity, suggesting that the oxadiazole-methyl group and pyrimidine-dione core are critical for this effect. The target compound’s methylthiophenyl group could further modulate solubility or target specificity, but experimental validation is absent.

Structure-Activity Relationship (SAR) Insights

- Methylthio vs. Phenyl : The methylthio group in the target compound introduces a sulfur atom, which could enhance lipophilicity or act as a hydrogen-bond acceptor, contrasting with purely aromatic substituents in compounds .

Q & A

Q. What synthetic methodologies are commonly employed to prepare quinazoline-2,4-dione derivatives like this compound?

The synthesis typically involves cyclocondensation and alkylation steps. For example, analogous quinazoline-dione derivatives are synthesized via cyclocondensation of carbohydrazide intermediates in phosphorous oxychloride under reflux, followed by hydrolysis and alkylation with chloromethyl-oxadiazole derivatives . Key steps include:

- Cyclocondensation : Boiling intermediates in phosphorous oxychloride to form the oxadiazole ring.

- Alkylation : Using 5-(chloromethyl)-1,2,4-oxadiazoles to introduce substituents at the quinazoline N1 position.

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization to isolate pure products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Critical analytical methods include:

- NMR Spectroscopy : Analyze chemical shifts for aromatic protons (e.g., δ 6.71–7.74 ppm for aryl groups) and methyl/methylene groups (e.g., δ 2.17–4.02 ppm). 13C NMR confirms carbonyl (δ ~164–168 ppm) and oxadiazole carbons .

- LC-MS : Validate molecular weight (e.g., calculated vs. observed m/z values) and fragmentation patterns .

- FT-IR : Identify carbonyl stretches (~1680 cm⁻¹) and C–N/C–S bonds .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Standard protocols include:

- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to determine minimum inhibitory concentrations (MICs).

- Agar Diffusion : Assess zone-of-inhibition metrics.

- Positive Controls : Compare with known antibiotics like ciprofloxacin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Substituent Variation : Systematically modify the 2,5-dimethylphenyl group (e.g., halogenation, methoxy substitution) and the oxadiazole’s 4-(methylthio)phenyl moiety to assess impacts on antimicrobial potency .

- Docking Studies : Use software like AutoDock to predict binding modes with target enzymes (e.g., bacterial dihydrofolate reductase) .

- In Vivo Models : Evaluate toxicity and efficacy in animal infection models after in vitro screening.

Q. What crystallographic insights reveal the compound’s solid-state behavior and intermolecular interactions?

Q. How do reaction mechanisms explain the formation of the 1,2,4-oxadiazole ring during synthesis?

- Cyclocondensation Pathway : The reaction of carbohydrazides with phosphorous oxychloride proceeds via nucleophilic acyl substitution, forming the oxadiazole ring through dehydration .

- Role of Reagents : Phosphorous oxychloride acts as both a solvent and a dehydrating agent, facilitating cyclization.

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

- Meta-Analysis : Compare MIC values across studies using standardized protocols (e.g., CLSI guidelines).

- Experimental Replication : Reproduce synthesis and bioassays under controlled conditions to validate discrepancies.

- Computational Validation : Use molecular dynamics simulations to reconcile differences in binding affinities .

Methodological Notes

- Synthetic Optimization : Adjust reaction time (5–8 hours for hydrazine condensations) and temperature (60–65°C for cyclization) to improve yields .

- Analytical Cross-Validation : Correlate NMR, LC-MS, and IR data with computational predictions (e.g., DFT-calculated spectra) .

- Crystallography : Refine disorder parameters (e.g., occupancy ratios) using least-squares methods in software like SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.